molecular formula C9H10BrNO B14837392 4-Bromo-3-cyclopropoxy-2-methylpyridine

4-Bromo-3-cyclopropoxy-2-methylpyridine

Cat. No.: B14837392
M. Wt: 228.09 g/mol
InChI Key: SRVZJXOABLEIJP-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxy-2-methylpyridine is a heterocyclic organic compound with a bromine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropoxy-2-methylpyridine typically involves the bromination of 3-cyclopropoxy-2-methylpyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or aldehydes derived from the cyclopropoxy group.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

4-Bromo-3-cyclopropoxy-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain kinases or modulate receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-cyclopropoxy-2-methylpyridine is unique due to the presence of both a bromine atom and a cyclopropoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-9(12-7-2-3-7)8(10)4-5-11-6/h4-5,7H,2-3H2,1H3

InChI Key

SRVZJXOABLEIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1OC2CC2)Br

Origin of Product

United States

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